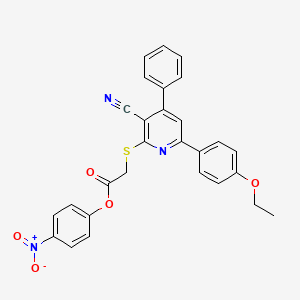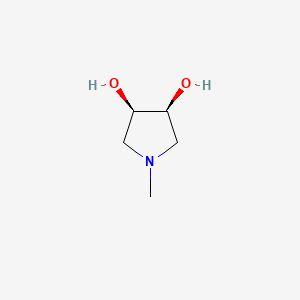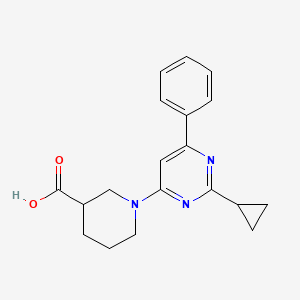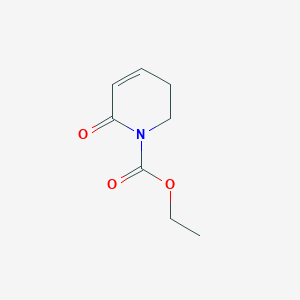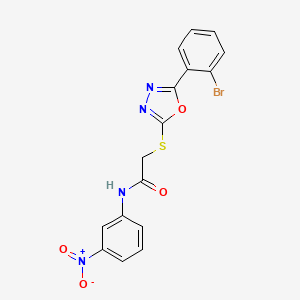
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable sulfonylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and separators, is crucial to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group.
4-(Methylsulfonyl)-1H-pyrazole: Lacks the 2,4-dichlorophenyl group.
3-(2,4-Dichlorophenyl)-4-(methylthio)-1H-pyrazole: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both the 2,4-dichlorophenyl and methylsulfonyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C10H8Cl2N2O2S |
|---|---|
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-17(15,16)9-5-13-14-10(9)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H,13,14) |
Clave InChI |
RCSPCOTUJPARBQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(NN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)

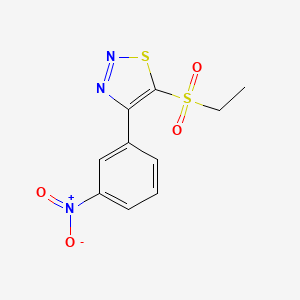

![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)
